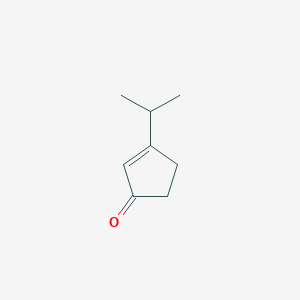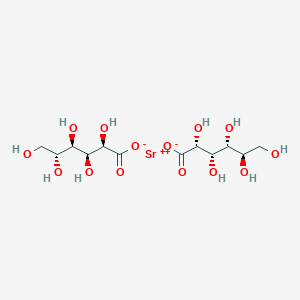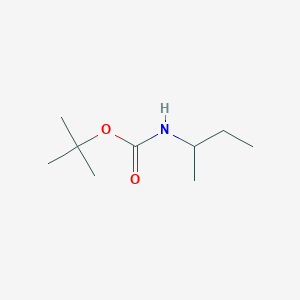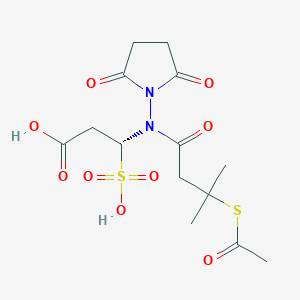
2,4-Pentadienenitrile
説明
2,4-Pentadienenitrile, also known as 1-Cyano-1,3-butadiene or 1-Cyanobutadiene, is a chemical compound with the molecular formula C5H5N . It has a molecular weight of 79.0999 . The structure of 2,4-Pentadienenitrile can be represented as CH2=CHCH=CHCN .
Molecular Structure Analysis
The molecular structure of 2,4-Pentadienenitrile consists of a chain of carbon atoms with alternating single and double bonds, with a cyano group (-CN) attached at one end . The structure can be viewed as a 2D Mol file or a computed 3D SD file .科学的研究の応用
Synthesis of Multi-substituted 2-Aminopyridines
2,4-Pentadienenitrile plays a crucial role in synthesizing multi-substituted 2-aminopyridines. This process involves a formal [5C + 1N] annulation with hydroxylamine under mild conditions, integrating intermolecular aza-nucleophilic addition, intramolecular aza-cyclization, and dehydration reactions (Xiaoqing Xin et al., 2013).
Nanoconfinement in Mesoporous Silicates
2,4-Pentadienone's behavior within mesoporous materials was studied, showing changes in hydrogen chemical shift and keto-enol chemical equilibrium due to nanoconfinement. This research provides insights into the effects of nanoconfinement and potential uses of mesoporous materials as substitutes in organic reactions (L. Batista et al., 2020).
Divergent Synthesis of Pyrroles
An efficient method for the divergent synthesis of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles, and 3-alkenyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides has been developed. This synthesis varies based on reaction conditions, demonstrating the versatility of 2,4-pentadienenitriles (Xiaoqing Xin et al., 2014).
Photoactive Supramolecular Assemblies
2,4-Pentadienenitrile derivatives are used in creating ligands for photoactive supramolecular assemblies. These ligands are key in structuring energy and electron transfer processes in such systems, demonstrating the compound's application in complex chemical processes (Jean‐Hubert Olivier et al., 2011).
Electronic Structures in Complexes
The electronic properties of 2,4-pentadiynylnitrile, or cyanobutadiynyl, have been studied in mononuclear ruthenium complexes. This research helps in understanding the electronic interactions and properties in such complexes, indicating the broad applicability of 2,4-pentadienenitrile in complex materials science (Sören Bock et al., 2013).
Crossed Beams Reaction in Molecular Synthesis
The synthesis of the 2,4-pentadiynyl-1 radical through the reaction of dicarbon with methylacetylene was explored. This study contributes to the understanding of molecular synthesis in environments like circumstellar envelopes and combustion flames (Ying Guo et al., 2006).
Group 4 Transition Metal Chemistry
Pentadienyl complexes of group 4 transition metals, including titanium, zirconium, and hafnium, exhibit rich coupling chemistry. These metals facilitate reactions between unsaturated organic molecules and pentadienyl ligands, highlighting the role of 2,4-pentadienenitrile in advanced organometallic chemistry (Lothar Stahl et al., 2007).
Asymmetric Hydrogenation in Organic Synthesis
2,4-Pentadien-1-ones were asymmetrically hydrogenated using a specific ruthenium catalyst. This process is important for synthesizing chiral 2,4-pentadien-1-ols, indicating the compound's significance in creating specific organic structures (Chengyang Li et al., 2019).
Organometallic Molecular Turnstiles
Ruthenium(II) complexes with 2,4-pentadienenitrile derivatives have been used to construct molecular turnstiles, showcasing the compound's utility in creating dynamic, molecular structures (A. Carella et al., 2008).
特性
IUPAC Name |
penta-2,4-dienenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSRVFAXSLNLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075099 | |
| Record name | 2,4-Pentadienenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Soluble in water (15 g/L); [ChemIDplus] | |
| Record name | 2,4-Pentadienenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8123 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 74170 | |
CAS RN |
1615-70-9 | |
| Record name | 2,4-Pentadienenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentadienenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penta-2,4-dienenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)





![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)


